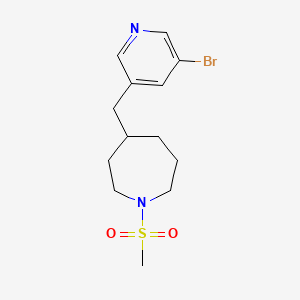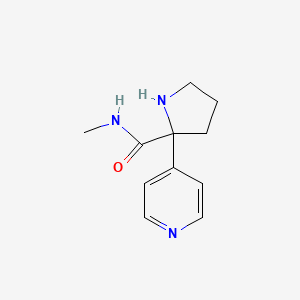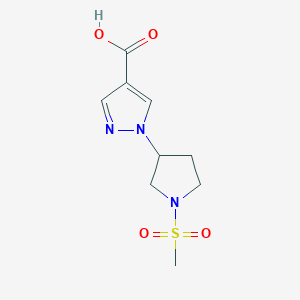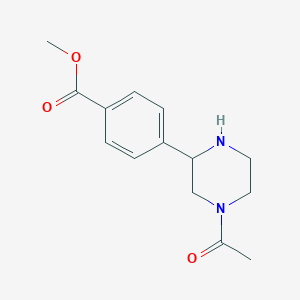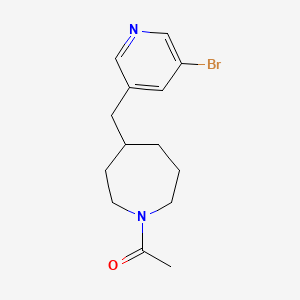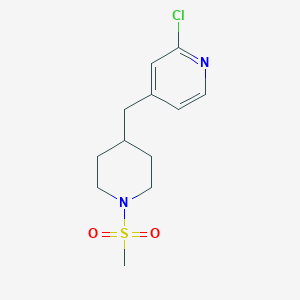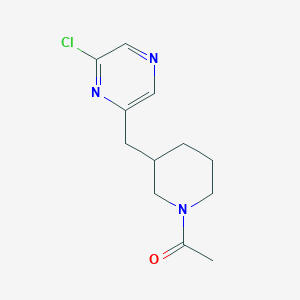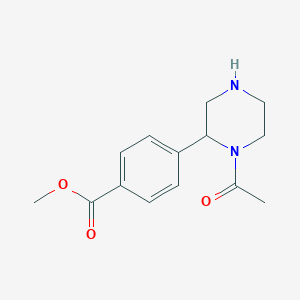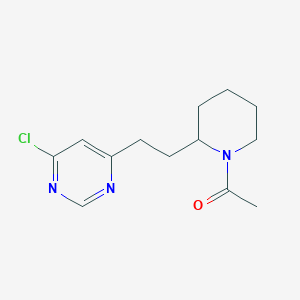![molecular formula C6H9NO2 B1399329 8-Oxa-3-azabicyclo[3.2.1]octan-2-one CAS No. 83601-55-2](/img/structure/B1399329.png)
8-Oxa-3-azabicyclo[3.2.1]octan-2-one
Overview
Description
8-Oxa-3-azabicyclo[321]octan-2-one is a bicyclic compound that features a nitrogen atom and an oxygen atom within its structure
Mechanism of Action
Target of Action
Similar azabicyclo compounds have been observed to show agonist activity in κ-opioid receptors (kor) .
Mode of Action
It is suggested that the unique structure of azabicyclo derivatives, which includes 8-oxa-3-azabicyclo[321]octan-2-one, provides additional rigidity to the molecular structure, an important feature in medicinal chemistry .
Biochemical Pathways
Similar azabicyclo compounds have been observed to have cytotoxic activity on different tumor cell lines, such as glioblastoma (gbm), medulloblastoma (mb) and hepatocellular carcinoma (hcc) cell lines .
Result of Action
Similar azabicyclo compounds have been observed to have cytotoxic activity on different tumor cell lines .
Action Environment
It is generally recommended to store such compounds in a cool, dry place in tightly closed containers, away from oxidizing agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Oxa-3-azabicyclo[3.2.1]octan-2-one can be achieved through several methods. One common approach involves the rearrangement of 2-azabicyclo[2.2.1]heptane derivatives under specific conditions, such as Mitsunobu conditions or using sulfonyl chloride and a base . Another method includes the gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates .
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized versions of the aforementioned synthetic routes, ensuring high yield and purity. The use of continuous flow chemistry and other advanced techniques can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
8-Oxa-3-azabicyclo[3.2.1]octan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the bicyclic structure.
Common Reagents and Conditions
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted bicyclic compounds .
Scientific Research Applications
8-Oxa-3-azabicyclo[3.2.1]octan-2-one has several applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound is employed in the synthesis of agrochemicals, pharmaceuticals, and dyestuffs.
Comparison with Similar Compounds
8-Oxa-3-azabicyclo[3.2.1]octan-2-one can be compared with other similar compounds, such as:
2-Azabicyclo[3.2.1]octane: This compound features a similar bicyclic structure but lacks the oxygen atom present in this compound.
8-Azabicyclo[3.2.1]octane: Another related compound, which is the central core of tropane alkaloids and displays a wide array of biological activities.
The presence of the oxygen atom in this compound imparts unique chemical properties and reactivity, distinguishing it from its analogs.
Properties
IUPAC Name |
8-oxa-3-azabicyclo[3.2.1]octan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c8-6-5-2-1-4(9-5)3-7-6/h4-5H,1-3H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYUSIQFKHKEQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)NCC1O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00735103 | |
| Record name | 8-Oxa-3-azabicyclo[3.2.1]octan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00735103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83601-55-2 | |
| Record name | 8-Oxa-3-azabicyclo[3.2.1]octan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00735103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 8-Oxa-3-azabicyclo[3.2.1]octan-2-one in the context of sustainable polymer production?
A1: this compound is a furan-based monomer that can be used in the production of polyesters and polyamides []. The significance lies in its potential to be derived from furfurylamine, a compound obtainable from lignocellulose, a major component of inedible biomass []. This presents a more sustainable alternative to the traditional petrochemical-based production of these polymers, potentially reducing reliance on fossil fuels and promoting eco-friendlier practices [].
Q2: How does the synthesis of this compound described in the research differ from previous methods?
A2: The research highlights a novel carbamate-promoted carboxylation strategy for synthesizing this compound from furfurylamine []. Previous methods often involved multiple steps, expensive reagents, and generated toxic byproducts []. This new approach utilizes only reductive transformations with water and acetic acid as solvents, making it more environmentally friendly and cost-effective [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


